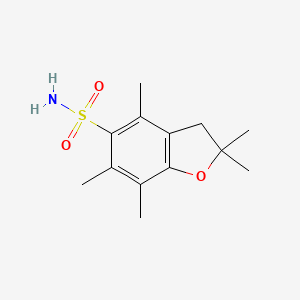

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide

Overview

Description

“2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide” is a chemical compound with the CAS Number: 378230-81-0 . It has a molecular weight of 269.36 and its IUPAC name is 2,2,4,6,7-pentamethyl-3H-benzofuran-5-sulfonamide .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H19NO3S . The InChI code for this compound is 1S/C13H19NO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H2,14,15,16) .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in a sealed container in a dry environment .Scientific Research Applications

Sulfonamide in Drug Design

The sulfonamide group, a key component of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide, plays a significant role in medicinal chemistry. It's a common feature in many marketed drugs, especially in sulfonamide antibacterials, which are tetrahydropteroic acid synthetase inhibitors. These compounds, derivatives of 4-aminobenzenesulfonamide, demonstrate the versatility of sulfonamides in drug design, highlighting their role as isosteres for the carboxylic acid group of natural substrates like 4-aminobenzoic acid. This characteristic makes sulfonamides an essential component in the medicinal chemist's toolkit (Kalgutkar et al., 2010).

Sulfonamide Antibacterials

Sulfonamides, including compounds like this compound, have been extensively used as antibacterials. They work by inhibiting the tetrahydropteroic acid synthetase in bacteria. The sulfonamide moiety mimics the natural substrate, effectively blocking the bacterial synthesis pathway. This mechanism underlines the broad application of sulfonamides in combating various bacterial infections (Dennis A. Smith & Rhys M. Jones, 2008).

Enzyme Inhibition Studies

Sulfonamides like this compound have been investigated for their enzyme inhibitory potentials. Studies have shown that such compounds exhibit significant activity against various enzymes, including α-glucosidase and acetylcholinesterase. This suggests their potential application in treating diseases related to these enzymes (Abbasi et al., 2019).

Application in Cancer Research

Research has demonstrated the potential of sulfonamides in cancer therapy. For instance, certain sulfonamide derivatives have been identified as inhibitors of the tumor-associated carbonic anhydrase isozyme IX. These findings indicate that sulfonamides, including the 2,2,4,6,7-Pentamethyl derivative, could be used in developing antitumor agents (Ilies et al., 2003).

Antimicrobial and Antiviral Potential

Sulfonamides, due to their structural versatility, have shown significant antimicrobial and antiviral activities. Their potential in inhibiting various microorganisms, including resistant bacterial strains and viruses, underlines their importance in the development of new therapeutic agents (Azzam et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKBZBDWCHNYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

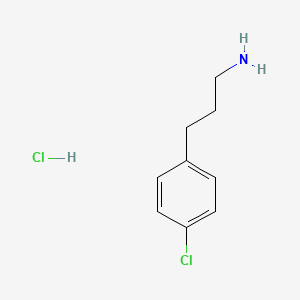

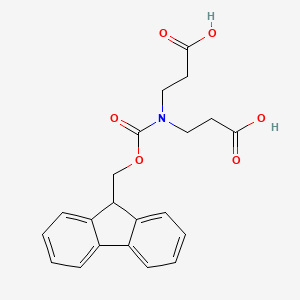

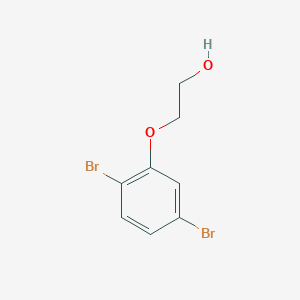

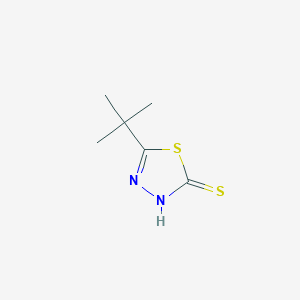

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

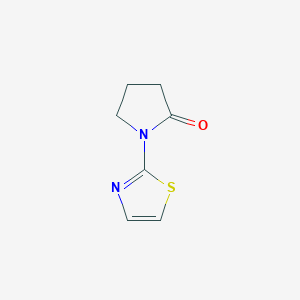

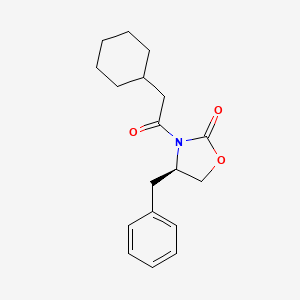

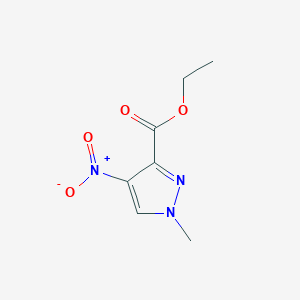

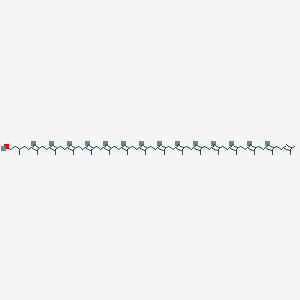

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.